

N'-Hydroxy-2-methylpropanimidamide: A Versatile Precursor in Modern Organic Synthesis

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Compound of Interest

Compound Name: *N'-hydroxy-2-methylpropanimidamide*

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[City, State] – **N'-hydroxy-2-methylpropanimidamide**, also known as isobutanamidoxime, is emerging as a critical building block in organic synthesis, particularly in the development of novel therapeutics. This technical guide provides an in-depth overview of its synthesis, characterization, and application as a precursor, with a focus on its role in the construction of bioactive heterocyclic compounds for researchers, scientists, and drug development professionals.

Core Properties and Synthesis

N'-hydroxy-2-methylpropanimidamide is a stable, crystalline solid at room temperature. Its key structural feature, the amidoxime functional group, renders it a versatile precursor for the synthesis of various five-membered heterocycles.

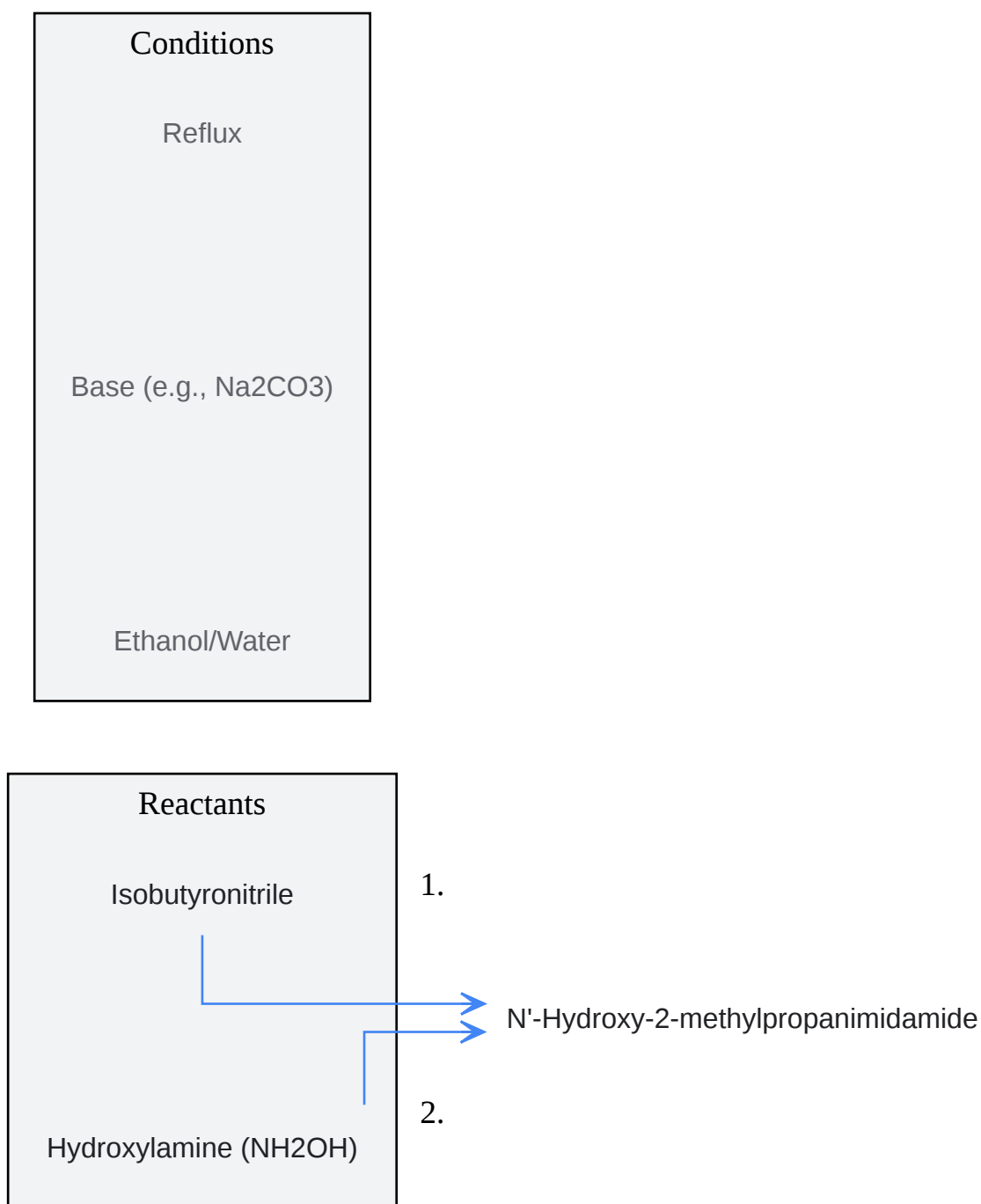
Table 1: Physicochemical Properties of **N'-Hydroxy-2-methylpropanimidamide**

Property	Value	Reference
Molecular Formula	C ₄ H ₁₀ N ₂ O	[1]
Molecular Weight	102.14 g/mol	[1]
CAS Number	35613-84-4	[2]
Appearance	White crystalline solid	General knowledge
Melting Point	Not reported	General knowledge
Boiling Point	Not reported	
Solubility	Soluble in water, alcohols, and other polar organic solvents	

Experimental Protocol: Synthesis of N'-Hydroxy-2-methylpropanimidamide

While a specific detailed protocol for **N'-hydroxy-2-methylpropanimidamide** is not readily available in recent literature, a general and widely accepted method for the synthesis of amidoximes from nitriles can be adapted. This procedure involves the reaction of isobutyronitrile with hydroxylamine.

Reaction Scheme:



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Caption: General synthesis of **N'-hydroxy-2-methylpropanimidamide**.

Materials:

- Isobutyronitrile

- Hydroxylamine hydrochloride
- Sodium carbonate
- Ethanol
- Water

Procedure:

- A solution of hydroxylamine is prepared by dissolving hydroxylamine hydrochloride and sodium carbonate in a mixture of ethanol and water.
- Isobutyronitrile is added to the hydroxylamine solution.
- The reaction mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC or GC).
- The solvent is removed under reduced pressure.
- The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield **N'-hydroxy-2-methylpropanimidamide** as a white crystalline solid.

Quantitative Data: Yields for this reaction are typically high, often exceeding 80%, depending on the specific conditions and purity of the starting materials.

Spectroscopic Characterization: While experimental spectroscopic data for **N'-hydroxy-2-methylpropanimidamide** is not readily available in published literature, the expected signals in ^1H and ^{13}C NMR are predictable based on its structure.

Table 2: Predicted NMR Data for **N'-Hydroxy-2-methylpropanimidamide**

Nucleus	Chemical Shift (ppm)	Multiplicity	Assignment
^1H NMR	~1.1	Doublet	$-\text{CH}(\text{CH}_3)_2$
~2.5	Septet	$-\text{CH}(\text{CH}_3)_2$	
~5.0	Broad Singlet	$-\text{NH}_2$	
~8.5	Singlet	$-\text{OH}$	
^{13}C NMR	~20	$-\text{CH}(\text{CH}_3)_2$	
~35	$-\text{CH}(\text{CH}_3)_2$		
~160	$\text{C}=\text{N}$		

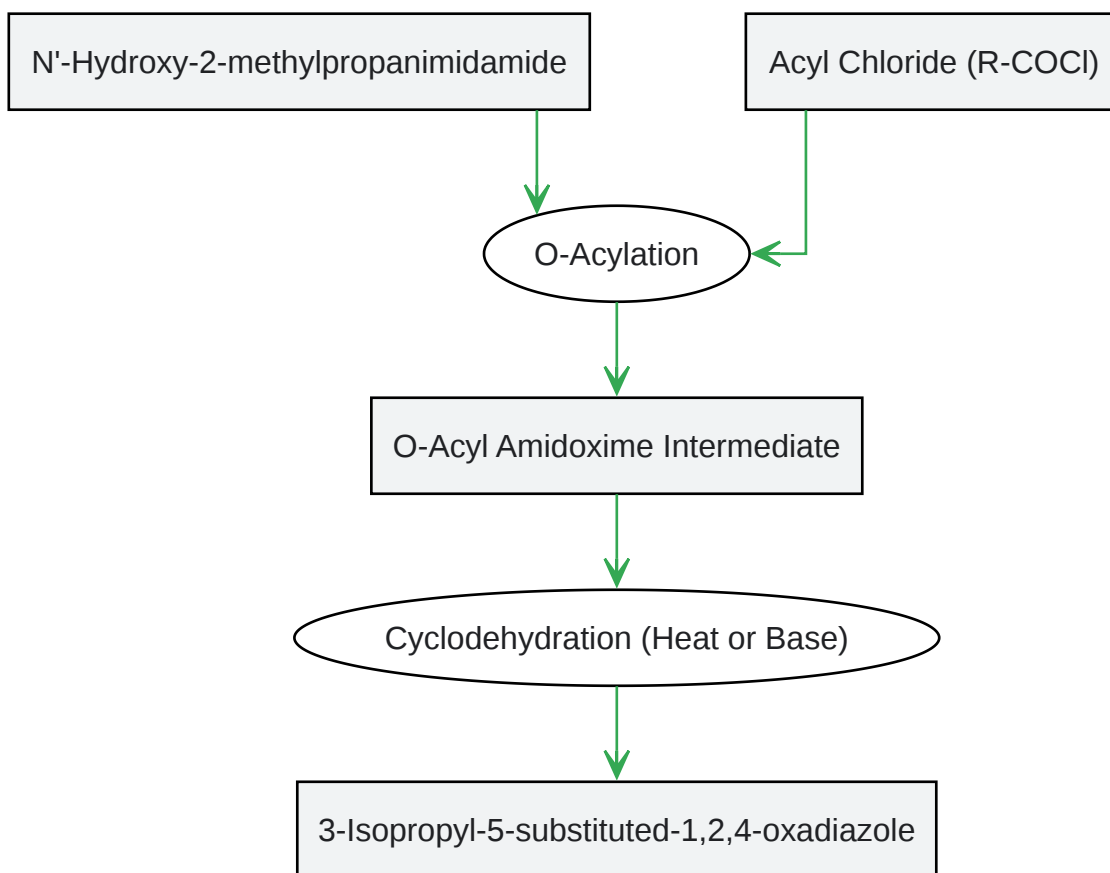
Application as a Precursor in Heterocyclic Synthesis

The primary utility of **N'-hydroxy-2-methylpropanimidamide** in organic synthesis is as a precursor for the construction of 1,2,4-oxadiazole rings. This heterocycle is a common motif in medicinal chemistry due to its favorable physicochemical properties and ability to act as a bioisostere for amide and ester functional groups.

Synthesis of 3-Isopropyl-1,2,4-oxadiazoles

The reaction of **N'-hydroxy-2-methylpropanimidamide** with an acylating agent, such as an acyl chloride, followed by cyclodehydration, is a standard method for the synthesis of 3-isopropyl-1,2,4-oxadiazoles.

Experimental Workflow:



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Caption: Synthesis of 1,2,4-oxadiazoles.

Experimental Protocol: Synthesis of a 3-Isopropyl-5-aryl-1,2,4-oxadiazole

This protocol is a representative example of the synthesis of a 1,2,4-oxadiazole from **N'-hydroxy-2-methylpropanimidamide**.

Materials:

- **N'-hydroxy-2-methylpropanimidamide**
- 4-Cyanobenzoyl chloride
- Pyridine or another suitable base
- A suitable solvent (e.g., Dichloromethane, THF)

Procedure:

- **N'-hydroxy-2-methylpropanimidamide** is dissolved in the chosen solvent and cooled in an ice bath.
- The base (e.g., pyridine) is added to the solution.
- A solution of the acyl chloride (e.g., 4-cyanobenzoyl chloride) in the same solvent is added dropwise to the reaction mixture.
- The reaction is stirred at room temperature until the formation of the O-acyl amidoxime intermediate is complete.
- The reaction mixture is then heated to reflux to induce cyclodehydration. Alternatively, a stronger base can be added at room temperature to facilitate the cyclization.
- Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
- The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Table 3: Representative Reaction Data

Starting Amidoxime	Acylating Agent	Product	Yield (%)
N'-hydroxy-2-methylpropanimidamide	4-Cyanobenzoyl chloride	4-(3-isopropyl-1,2,4-oxadiazol-5-yl)benzonitrile	>70%

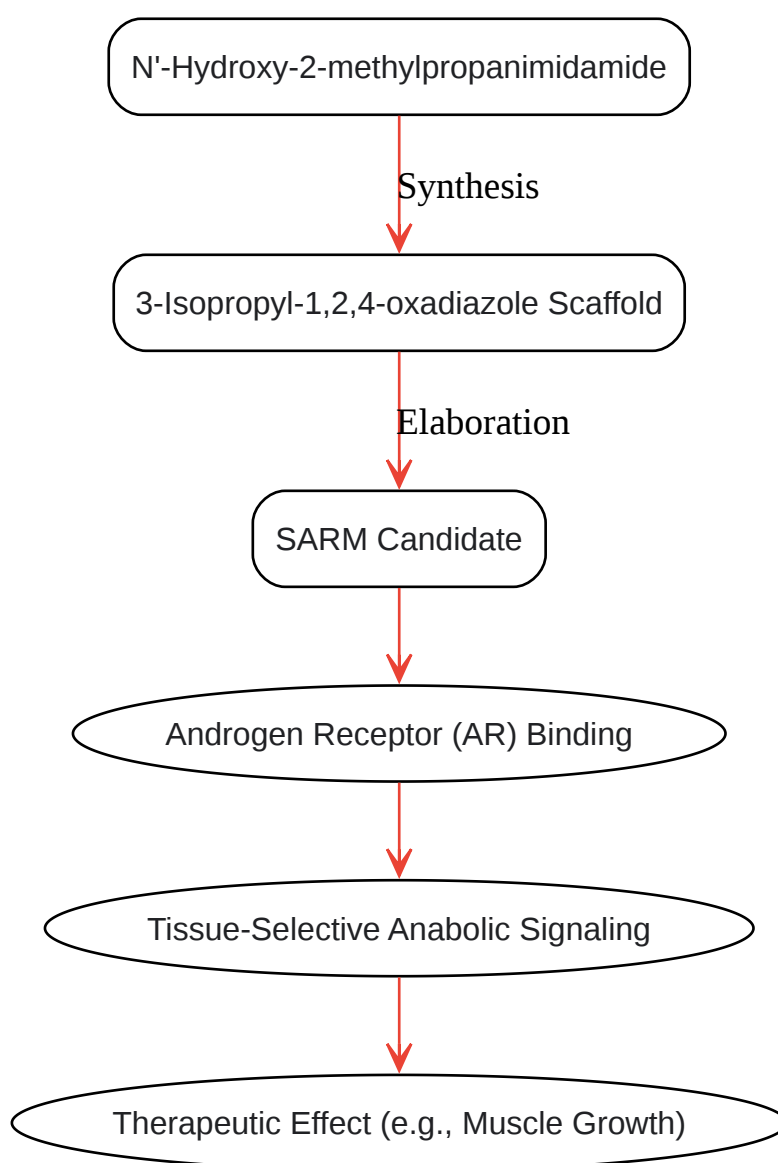
Role in Drug Development: Precursor to Selective Androgen Receptor Modulators (SARMs)

The 3-isopropyl-1,2,4-oxadiazole scaffold is a key structural feature in several investigational Selective Androgen Receptor Modulators (SARMs). SARMs are a class of therapeutic compounds that have similar anabolic effects to androgenic steroids but with reduced

androgenic (masculinizing) effects. This tissue selectivity makes them promising candidates for the treatment of muscle wasting, osteoporosis, and certain types of cancer.

While specific signaling pathways for these molecules are complex and proprietary, the general mechanism of action for SARMs involves binding to the androgen receptor (AR). This binding event initiates a cascade of downstream signaling that leads to the desired anabolic effects in muscle and bone tissue, while having a lesser impact on reproductive tissues.

Logical Relationship in SARM Development:



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Caption: Role in SARM development.

The use of **N'-hydroxy-2-methylpropanimidamide** as a readily available and versatile precursor significantly streamlines the synthesis of complex SARM candidates, facilitating the exploration of structure-activity relationships and the development of new and improved therapeutics.

Conclusion

N'-hydroxy-2-methylpropanimidamide is a valuable and versatile precursor in organic synthesis. Its straightforward synthesis and utility in the construction of the medicinally important 1,2,4-oxadiazole ring system make it an essential tool for chemists in academia and industry. As research into new therapeutics, particularly in the area of SARMS, continues to expand, the importance of this fundamental building block is set to grow.

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